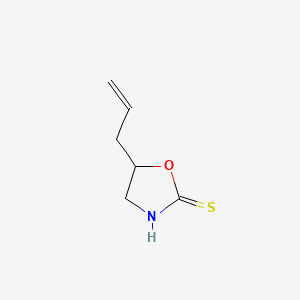
(-)-5-(2-Propenyl)-2-oxazolidinethione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-5-(2-Propenyl)-2-oxazolidinethione: is an organic compound characterized by the presence of an oxazolidinethione ring substituted with a propenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (-)-5-(2-Propenyl)-2-oxazolidinethione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a propenyl-substituted amine with carbon disulfide, followed by cyclization to form the oxazolidinethione ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions: (-)-5-(2-Propenyl)-2-oxazolidinethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the oxazolidinethione ring to other functional groups, such as thiols or amines.
Substitution: The propenyl group can undergo substitution reactions, where different substituents replace the propenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds under conditions such as elevated temperatures or the presence of catalysts
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (-)-5-(2-Propenyl)-2-oxazolidinethione is used as a building block for synthesizing more complex molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial or antifungal properties, making it a candidate for developing new pharmaceuticals .
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It may act as an inhibitor of certain enzymes or pathways involved in disease processes, offering a new avenue for drug development .
Industry: In industry, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the production of polymers and coatings .
Wirkmechanismus
The mechanism of action of (-)-5-(2-Propenyl)-2-oxazolidinethione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Propenylphenol: Contains a propenyl group bonded to a phenol ring.
Propenylbenzene: Features a propenyl group attached to a benzene ring.
Eugenol: A propenyl-substituted phenol with known bioactive properties.
Uniqueness: (-)-5-(2-Propenyl)-2-oxazolidinethione is unique due to its oxazolidinethione ring structure, which imparts distinct chemical and biological properties. This differentiates it from other propenyl-substituted compounds, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
68831-68-5 |
|---|---|
Molekularformel |
C6H9NOS |
Molekulargewicht |
143.21 g/mol |
IUPAC-Name |
5-prop-2-enyl-1,3-oxazolidine-2-thione |
InChI |
InChI=1S/C6H9NOS/c1-2-3-5-4-7-6(9)8-5/h2,5H,1,3-4H2,(H,7,9) |
InChI-Schlüssel |
QEKDLBSHZCJKRO-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1CNC(=S)O1 |
melting_point |
60 - 61 °C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


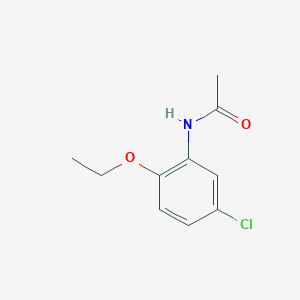

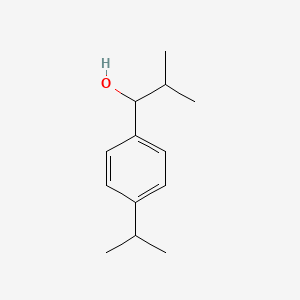
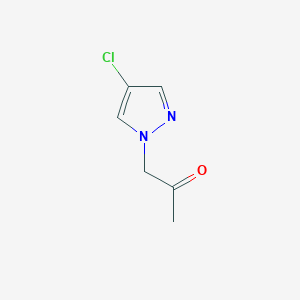
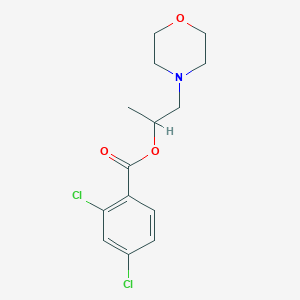
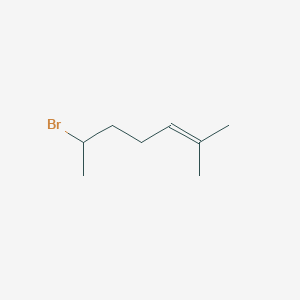

![4,6-dichloro-N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-1,3,5-triazin-2-amine](/img/structure/B14144350.png)


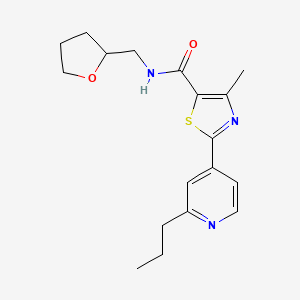
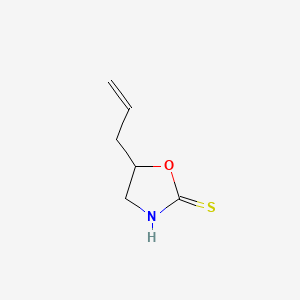
![1-[2-(Benzenesulfonamido)ethyl]-3-ethylurea](/img/structure/B14144387.png)

